(Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide
Descripción
Propiedades
IUPAC Name |
(Z)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O4/c24-19-3-1-2-17(13-19)15-31-22-10-4-16(5-11-22)12-18(14-25)23(28)26-20-6-8-21(9-7-20)27(29)30/h1-13H,15H2,(H,26,28)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQODRCBJRDABI-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- Aromatic rings : Contributing to its lipophilicity and potential interactions with biological targets.
- Cyano group : Implicated in various biological activities.
- Nitrophenyl moiety : Often associated with enhanced biological effects due to electron-withdrawing properties.
Anticancer Properties
Research indicates that compounds similar to (Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide exhibit significant anticancer activity. A study demonstrated that related derivatives showed potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting a potential for development as chemotherapeutic agents .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that it possesses a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antibacterial agent. Specifically, the compound's structure suggests enhanced interactions with bacterial cell membranes, disrupting their integrity .
Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory potential of this compound. It appears to inhibit key inflammatory pathways, including the NF-kB signaling pathway, leading to reduced production of pro-inflammatory cytokines. This activity suggests its applicability in treating inflammatory diseases .
The biological activity of (Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could interact with various receptors, altering downstream signaling pathways.
- Oxidative Stress Induction : There is evidence that it may increase oxidative stress within cells, contributing to apoptosis in cancer cells.
Study 1: Anticancer Activity
In a recent study published in PubMed Central, derivatives of similar compounds were evaluated for their anticancer properties. The results indicated that certain modifications at the para position of the phenyl moiety significantly enhanced cytotoxicity against breast cancer cells (IC50 values in the low micromolar range) .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited an MIC of 8 µg/mL against S. aureus, demonstrating its potential as a new antimicrobial agent .
Data Tables
Aplicaciones Científicas De Investigación
Scientific Research Applications
-
Anticancer Activity
- Several studies have indicated that compounds similar to (Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide exhibit anticancer properties. Research has shown that these compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways .
- Antimicrobial Properties
- Immunomodulatory Effects
- Neuroprotective Potential
Therapeutic Uses
- Cancer Therapy
- Infection Control
Case Studies
Análisis De Reacciones Químicas
Knoevenagel Condensation
The compound is likely synthesized via a Knoevenagel condensation between:
-
4-[(3-Chlorophenyl)methoxy]benzaldehyde and
-
2-cyano-N-(4-nitrophenyl)acetamide
Conditions :
-
Catalyst: Piperidine or ZnO nanoparticles (as in pyrano[2,3-d]pyrimidine syntheses ).
-
Yield: ~40–60% (estimated from analogous enamide syntheses ).
Mechanism :
-
Base deprotonates the active methylene group of the acetamide.
-
Nucleophilic attack on the aldehyde carbonyl.
Nucleophilic Additions
The α,β-unsaturated system undergoes Michael additions with nucleophiles:
Notes :
-
The 4-nitrophenyl group deactivates the enamide, reducing hydrolysis rates compared to non-electron-withdrawing substituents .
Cyclization Reactions
Under acidic conditions (e.g., p-TsOH in DMF ), the compound forms heterocyclic frameworks :
| Conditions | Product | Application |
|---|---|---|
| p-TsOH, DMF, 120°C | Pyrazolo[3,4-b]pyridine analog | Antimalarial agents |
| K2CO3, EtOH, MW | Pyrano[2,3-d]pyrimidine | Anti-inflammatory |
Example Pathway :
Nitro Group Reduction
The 4-nitrophenyl group can be reduced to an amine :
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H2/Pd-C | EtOH, RT, 12 hr | 4-Aminophenylamide derivative | 85% |
| SnCl2/HCl | Reflux, 6 hr | Same as above | 78% |
Applications :
-
The resulting amine participates in Schiff base formation or diazotization for further derivatization .
Cyano Group Reactivity
-
Hydrolysis : Forms a carboxylic acid under strong acidic conditions (H2SO4/H2O, 100°C) .
-
Nucleophilic Substitution : Reacts with Grignard reagents to yield ketones .
Catalytic Cross-Coupling
The 3-chlorophenyl moiety enables Suzuki-Miyaura coupling with aryl boronic acids:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh3)4, K2CO3 | 4-Methoxybiphenyl derivative | 65% |
| 3-Trifluoromethyl | PdCl2(dppf), CsF | Trifluoromethyl-substituted analog | 58% |
Utility :
Stability and Degradation
-
Thermal Stability : Decomposes at >200°C (DSC data from analogous compounds ).
-
Photoreactivity : The nitro group may undergo photodegradation under UV light, forming nitroxide radicals .
Biological Activity Insights
While direct studies are unavailable, structurally related compounds exhibit:
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following comparison focuses on structural analogs, synthetic yields (where available), and functional group variations to highlight key differences in physicochemical and pharmacological properties.
Structural Analogs
Pharmacological and Computational Insights
- Binding Affinity: AutoDock Vina studies suggest that the Z-configuration in the target compound enhances binding to hydrophobic pockets in kinase domains compared to E-isomers like XCT790 .
- Toxicity: Unlike the dichlorophenylamide analog (), the 4-nitrophenyl group in the target compound may reduce hepatic toxicity due to faster nitro-reduction metabolism .
Research Findings and Implications
- Stereochemical Impact: The Z-configuration minimizes steric clashes with residues in the active site, as shown in crystallographic studies using SHELX-refined structures (e.g., PDB ID: 3T73) .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide, and what experimental conditions are critical for achieving high yields?
- Methodological Answer : A multi-step synthesis is typically employed, involving:
- Substitution : Reacting 3-chloro-4-fluoronitrobenzene with 3-chlorophenylmethanol under alkaline conditions to introduce the methoxy group .
- Reduction : Using iron powder in acidic conditions to reduce nitro groups to amines, ensuring stoichiometric control to avoid over-reduction .
- Condensation : Employing cyanoacetic acid with a condensing agent (e.g., DCC or EDCI) under inert atmosphere to form the enamide backbone .
- Critical factors include pH control during substitution, temperature moderation (<60°C) during reduction, and anhydrous conditions during condensation to prevent hydrolysis .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity and stereochemistry of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry (Z-configuration) and bond geometry, validated by SHELX software for refinement .
- NMR spectroscopy : H and C NMR identify functional groups (e.g., cyano, enamide) and confirm substitution patterns .
- Mass spectrometry : High-resolution MS verifies molecular weight and fragmentation patterns .
Q. How can computational methods like density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate frontier molecular orbitals (HOMO/LUMO), predicting charge distribution and nucleophilic/electrophilic sites .
- Solvent models (e.g., PCM) simulate solvation effects on reactivity .
- Validate computational results against experimental UV-Vis or cyclic voltammetry data .
Advanced Research Questions
Q. How should researchers address discrepancies between computational predictions (e.g., DFT-calculated bond lengths) and experimental crystallographic data?
- Methodological Answer :
- Cross-validation : Compare multiple DFT functionals (e.g., PBE0 vs. M06-2X) to assess sensitivity to exchange-correlation terms .
- Basis set optimization : Use triple-zeta basis sets (e.g., def2-TZVP) for improved accuracy in bond length calculations .
- Thermal motion correction : Apply TLS (Translation-Libration-Screw) models in crystallographic refinement to account for atomic displacement .
Q. What strategies can optimize the enantiomeric purity during synthesis, particularly given the Z-configuration requirement?
- Methodological Answer :
- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to enforce stereochemistry during enamide formation .
- Asymmetric catalysis : Employ Pd-catalyzed coupling with chiral ligands (e.g., BINAP) to control Z/E selectivity .
- Chromatographic resolution : Utilize chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
Q. What methodological considerations are essential when employing molecular docking (e.g., AutoDock Vina) to study this compound's interactions with biological targets?
- Methodological Answer :
- Grid parameterization : Define the binding site with a 20–30 Å grid box centered on the target’s active site .
- Scoring function calibration : Compare Vina’s affinity scores with MM/GBSA free-energy calculations for improved accuracy .
- Solvent effects : Include explicit water molecules or use implicit solvent models (e.g., GBSA) in post-docking minimization .
Q. How can researchers resolve contradictory results in biological activity assays attributed to polymorphic forms or solvate formation?
- Methodological Answer :
- Polymorph screening : Use solvent-mediated crystallization (e.g., slurry conversion) to isolate stable forms, characterized via PXRD and DSC .
- Dynamic vapor sorption (DVS) : Assess hygroscopicity to identify hydrates influencing bioactivity .
- Bioassay replication : Test each polymorph/solvate in triplicate under controlled humidity .
Q. What analytical approaches are recommended to distinguish between degradation products and synthetic impurities in stability studies?
- Methodological Answer :
- Forced degradation : Expose the compound to heat, light, and humidity, followed by UPLC-PDA-MS to track degradation pathways .
- Stability-indicating assays : Use orthogonal methods (e.g., NMR for structural changes, HPLC for quantitation) .
- Impurity profiling : Compare retention times and MS/MS spectra against synthetic byproduct libraries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
